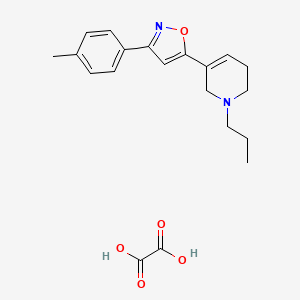

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- PD-144418, also known as 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is an organic compound.

- Its chemical formula is C18H22N2O.

- PD-144418 acts as a selective agonist for the sigma-1 receptor .

Mechanism of Action

Target of Action

PD 144418 Oxalate is a highly potent and selective ligand for the sigma 1 (σ1) receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) . It plays a crucial role in several central nervous system (CNS) disorders, including depression and schizophrenia .

Mode of Action

PD 144418 Oxalate interacts with the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1, indicating a very high affinity . It has a much lower affinity for the σ2 receptor, with a Ki value of 1377 nM .

Biochemical Pathways

It has been observed that pd 144418 oxalate can reverse the n-methyl-d-aspartate (nmda)-induced increase in cyclic gmp (cgmp) in rat cerebellar slices . This suggests that σ1 sites may be important in the regulation of glutamate-induced actions .

Result of Action

PD 144418 Oxalate has been reported to antagonize mescaline-induced scratching in mice following intraperitoneal administration . It also attenuates cocaine-induced hyperactivity in mice . These results suggest that PD 144418 Oxalate may have potential antipsychotic activity .

Biochemical Analysis

Biochemical Properties

PD 144418 Oxalate is a selective σ1 ligand, displaying high selectivity . It exhibits no other significant activity at a wide range of other receptors, ion channels, and enzymes

Cellular Effects

PD 144418 Oxalate has been reported to have effects on various types of cells and cellular processes

Dosage Effects in Animal Models

The effects of PD 144418 Oxalate vary with different dosages in animal models

Preparation Methods

- Synthetic routes and reaction conditions for PD-144418 are not widely documented in the literature.

- Industrial production methods may involve proprietary processes.

Chemical Reactions Analysis

- PD-144418 likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain unspecified.

- The major products formed from these reactions are not explicitly reported.

Scientific Research Applications

- PD-144418 has potential applications in various fields:

Chemistry: As a ligand for the sigma-1 receptor, it contributes to research on receptor function and ligand interactions.

Biology: It may be used to study cellular processes involving the sigma-1 receptor.

Medicine: PD-144418’s antipsychotic activity suggests relevance in mental health research.

Comparison with Similar Compounds

- PD-144418’s uniqueness lies in its high affinity and selectivity for the sigma-1 receptor.

- Similar compounds are not explicitly listed in the available literature .

Biological Activity

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a compound with significant biological activity primarily due to its high affinity for the sigma-1 receptor (σ1 receptor). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O5 and a molecular weight of approximately 372.42 g/mol. Its structure includes an oxazole ring and a pyridine derivative, which are known to play crucial roles in its interaction with biological systems. The unique combination of functional groups in this compound suggests diverse biological activities.

Sigma-1 Receptor Interaction

PD 144418 oxalate is recognized as a high-affinity and selective ligand for the σ1 receptor, with a binding affinity (Ki) of 0.08 nanomolar for σ1 receptors and significantly lower affinity for σ2 receptors (1377 nanomolar) . This selectivity makes it an important tool for studying the physiological roles of σ1 receptors in various biological processes, including:

- Neuroprotection : The σ1 receptor is implicated in neuroprotective mechanisms against neurodegenerative diseases.

- Psychiatric Disorders : Research indicates potential antipsychotic effects, making it relevant in studies related to schizophrenia and depression .

Pharmacological Applications

Research has highlighted several pharmacological activities associated with PD 144418 oxalate:

- Antidepressant Effects : Studies have shown that this compound can modulate neurotransmitter release, which is crucial for mood regulation.

- Antinociceptive Properties : It has been observed to reduce pain responses in animal models, suggesting potential use in pain management therapies.

- Antitumor Activity : Preliminary data indicate that compounds with similar structures may exhibit anticancer properties .

The mechanism by which PD 144418 exerts its effects involves binding to the σ1 receptor, leading to modulation of various intracellular signaling pathways. This interaction influences:

- Calcium Ion Channels : Modulation of calcium signaling pathways can affect neuronal excitability and neurotransmitter release.

- Cell Survival Pathways : Activation of σ1 receptors has been linked to enhanced cell survival in stress conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of PD 144418 oxalate:

These studies underscore the potential therapeutic applications of compounds related to PD 144418 oxalate.

Properties

CAS No. |

154130-99-1 |

|---|---|

Molecular Formula |

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |

InChI Key |

FOQRKFCLRMMKAT-UHFFFAOYSA-N |

SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |

Canonical SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |

Synonyms |

1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.